sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate
Description
Sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate is a sodium salt of a phosphatidylserine (PS) derivative characterized by a glycerol backbone substituted with a hydroxyl group at the sn-1 position and an octadec-9-enoyl (oleoyl, 18:1) chain at the sn-2 position. The phosphoryl group bridges the serine moiety to the glycerol, forming a polar head group with a carboxylate sodium salt. This structure confers amphiphilic properties, enabling interactions with biological membranes and proteins. The compound’s sodium counterion enhances solubility in aqueous environments, distinguishing it from non-ionic phospholipid analogs .
Properties
IUPAC Name |
sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29;/h9-10,21-22,26H,2-8,11-20,25H2,1H3,(H,28,29)(H,30,31);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNYNKJABITZRB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45NNaO9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate typically involves multiple stepsThe reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing advanced techniques such as chromatography for purification. The use of catalysts and specific reagents is crucial to drive the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions typically occur under mild to moderate temperatures and may require specific solvents to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of various amino or hydroxy derivatives .
Scientific Research Applications
Biochemical Research
Sodium 2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate is utilized in biochemical studies focused on cell membrane dynamics and signaling pathways. Its phospholipid nature allows it to mimic natural membrane components, facilitating the study of lipid-protein interactions.
Case Study : In a study examining the impact of phospholipid derivatives on cellular signaling, researchers found that this compound enhanced the activity of certain receptors involved in cell proliferation, suggesting its potential as a modulator in therapeutic strategies for cancer treatment.
Drug Delivery Systems
The amphiphilic nature of sodium 2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate makes it an excellent candidate for drug delivery applications. Its ability to form micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Research Findings : A formulation study demonstrated that incorporating this compound into liposomal drug delivery systems significantly improved the pharmacokinetics of anticancer agents, leading to enhanced therapeutic efficacy in preclinical models.
Materials Science
In materials science, sodium 2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate is explored for its potential in creating biocompatible coatings for medical devices. Its phosphonate groups can facilitate bonding with biological tissues, reducing the risk of rejection.
Case Study : Research on biocompatible coatings revealed that devices coated with this compound exhibited improved integration with surrounding tissues compared to traditional materials, highlighting its utility in enhancing the performance of implants.
Data Table: Summary of Applications
| Application Area | Description | Notable Findings/Case Studies |
|---|---|---|
| Biochemical Research | Study of lipid-protein interactions and cellular signaling | Enhanced receptor activity linked to cancer treatment |
| Drug Delivery Systems | Encapsulation of hydrophobic drugs in micelles | Improved pharmacokinetics of anticancer agents |
| Materials Science | Development of biocompatible coatings for medical devices | Better tissue integration compared to traditional materials |
Mechanism of Action
The mechanism of action of sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate involves its interaction with specific molecular targets and pathways. The compound can modulate cellular signaling by interacting with membrane proteins and enzymes. It may also influence the phosphorylation state of various substrates, thereby affecting downstream signaling cascades .
Comparison with Similar Compounds
Target Compound vs. 1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphoserine ()
- Acyl Chains: Target Compound: sn-1 hydroxyl, sn-2 oleoyl (18:1). Analog: sn-1 oleoyl (18:1), sn-2 arachidonoyl (20:4) .
- Polarity : The hydroxyl group in the target compound increases hydrophilicity compared to the fully acylated analog.
- Biological Role: The arachidonoyl chain in the analog serves as a precursor for eicosanoids, critical in inflammation signaling, whereas the hydroxylated target compound may exhibit altered membrane integration dynamics .
Target Compound vs. (2S)-2-amino-3-[hydroxy-[(2R)-3-[(Z)-icos-11-enoyl]oxy-2-pentadecanoyloxypropoxy]phosphoryl]oxypropanoic acid ()
- Acyl Chains: Target Compound: sn-1 hydroxyl, sn-2 oleoyl (18:1). Analog: sn-1 pentadecanoyl (15:0, saturated), sn-2 icos-11-enoyl (20:1) .
- Physical Properties: The saturated 15:0 chain in the analog increases rigidity, while the target compound’s monounsaturated oleoyl chain enhances fluidity. Predicted collision cross-section (CCS) for the analog’s [M+H]+ adduct is 283.3 Ų, suggesting a compact conformation; the target compound’s smaller size may yield a lower CCS .
Data Table: Key Comparative Metrics
Research Findings and Implications
Biosignaling : Unlike arachidonate-containing PS (), the target compound lacks pro-inflammatory signaling capacity but may participate in apoptosis or membrane repair pathways due to its polar head group .
Analytical Detection : Collision cross-section (CCS) predictions for the sodium adduct (e.g., [M+Na]+ ≈ 286.1 Ų in ) suggest utility in lipidomics workflows, though experimental validation is needed .
Biological Activity
Sodium; 2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate is a complex phospholipid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an amino group, hydroxy groups, and a phosphoryl moiety. The presence of the octadec-9-enoyloxy group contributes to its amphiphilic properties, making it a candidate for various biological applications.
Mechanisms of Biological Activity
- Cell Membrane Interaction : The amphiphilic nature allows the compound to integrate into cell membranes, potentially altering membrane fluidity and permeability. This can influence cellular signaling pathways.
- Enzyme Modulation : Preliminary studies suggest that sodium; 2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate may act as a modulator of specific enzymes involved in lipid metabolism and signal transduction.
- Antioxidant Activity : Some research indicates that this compound exhibits antioxidant properties, which could protect cells from oxidative stress.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Effects
In a study assessing the antioxidant capacity of sodium; 2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate, researchers found that it significantly reduced reactive oxygen species (ROS) levels in cultured neuronal cells. This suggests a potential role in neuroprotection.
Case Study 2: Membrane Interaction
Another investigation focused on the interaction of this compound with lipid bilayers using fluorescence spectroscopy. Results indicated that the compound could insert into the membrane, leading to changes in membrane dynamics, which could have implications for drug delivery systems.
Implications for Therapeutics
Given its diverse biological activities, sodium; 2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate holds promise for various therapeutic applications:
- Neuroprotection : Its antioxidant properties may be beneficial in treating neurodegenerative diseases.
- Drug Delivery : The ability to modify membrane properties suggests potential use in targeted drug delivery systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
